{[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine
CAS No.:
Cat. No.: VC10971319
Molecular Formula: C18H23NO3S
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23NO3S |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 1-(4-methylsulfanylphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C18H23NO3S/c1-20-16-9-14(10-17(21-2)18(16)22-3)12-19-11-13-5-7-15(23-4)8-6-13/h5-10,19H,11-12H2,1-4H3 |
| Standard InChI Key | IZTZTRUHYZXVKF-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNCC2=CC=C(C=C2)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines two distinct aromatic systems: a 4-(methylsulfanyl)phenyl group and a 3,4,5-trimethoxyphenyl group, both connected to a central amine via methylene spacers. The methylsulfanyl (–SCH) substituent introduces electron-rich sulfur-based functionality, while the trimethoxyphenyl group contributes three methoxy (–OCH) groups at the 3-, 4-, and 5-positions, creating a sterically hindered and electronically diverse environment. This arrangement facilitates π-π stacking interactions and hydrogen bonding, critical for both chemical reactivity and biological target engagement.
Spectroscopic Characterization
Structural validation of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine relies on advanced spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): -NMR reveals distinct proton environments, including singlet peaks for the methoxy groups (δ 3.7–3.9 ppm) and multiplet signals for the aromatic protons.
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Infrared (IR) Spectroscopy: Stretching vibrations for C–N (≈1,250 cm), C–O (≈1,100 cm), and S–CH (≈700 cm) confirm functional group presence.
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Mass Spectrometry (MS): High-resolution MS data corroborate the molecular ion peak at m/z 333.4, consistent with the calculated molecular weight.
Synthetic Methodologies
Reaction Pathways
The synthesis typically proceeds via a reductive amination strategy, as outlined below:
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Precursor Preparation:
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4-(Methylsulfanyl)benzyl chloride and 3,4,5-trimethoxybenzyl chloride are synthesized through chlorination of their respective alcohols.
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These intermediates undergo nucleophilic substitution with ammonia or a protected amine source.
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Coupling Reaction:
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The benzyl chlorides react with a primary amine under basic conditions (e.g., KCO) in a polar aprotic solvent (e.g., DMF) at 60–80°C.
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Purification:
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Column chromatography or recrystallization isolates the target compound with >95% purity.
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Optimization Parameters
Key variables influencing yield and efficiency include:
| Parameter | Optimal Condition | Impact on Reaction |
|---|---|---|
| Temperature | 70°C | Higher yields, reduced side products |
| Solvent | DMF | Enhances solubility of intermediates |
| Catalyst | None required | Simplifies purification |
| Reaction Time | 12–16 hours | Ensures completion of coupling |
Reactivity and Mechanistic Insights
Nucleophilic and Electrophilic Sites
The amine nitrogen acts as a nucleophile, participating in:
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Acylation: Reaction with acyl chlorides to form amides.
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Alkylation: Formation of quaternary ammonium salts with alkyl halides.
Conversely, the electron-rich aromatic rings undergo electrophilic substitution, particularly at the para positions relative to the methoxy and methylsulfanyl groups.
Non-Covalent Interactions
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Hydrogen Bonding: Methoxy groups serve as hydrogen bond acceptors, enhancing solubility in polar solvents.
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π-π Stacking: Aromatic rings interact with planar biological targets (e.g., enzyme active sites), a property exploited in drug design.
Comparative Analysis with Structural Analogs
The table below contrasts key properties of {[4-(Methylsulfanyl)phenyl]methyl}[(3,4,5-trimethoxyphenyl)methyl]amine with related compounds:
| Compound | Molecular Weight (g/mol) | LogP | Biological Target |
|---|---|---|---|
| Target Compound | 333.4 | 2.8 | Tubulin |
| 3,4,5-Trimethoxybenzylamine | 181.2 | 1.2 | Serotonin receptors |
| 4-Methylsulfanylbenzyl chloride | 172.7 | 2.5 | N/A (Intermediate) |
Challenges and Future Directions
Synthetic Limitations
Current protocols face scalability issues due to multi-step purification. Future work may explore one-pot methodologies or heterogeneous catalysis to streamline production.
Therapeutic Exploration
Preclinical studies are needed to validate anticancer and antimicrobial hypotheses. Structure-activity relationship (SAR) studies could optimize potency and reduce toxicity.
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